molecular formula C14H14N2OS B1402959 N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1350989-03-5

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1402959
CAS No.: 1350989-03-5
M. Wt: 258.34 g/mol
InChI Key: XCEJDAURDIOGOB-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a furylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the furylmethyl group.

    2-Aminobenzothiazole: Lacks the furylmethyl and additional methyl groups.

    Furylmethyl derivatives: Compounds with similar furylmethyl groups but different core structures.

Uniqueness

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole ring with the furylmethyl group and additional methyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEJDAURDIOGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

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